molecular formula C9H13NO B13896992 4-(2-Aminoethyl)-3-methylphenol CAS No. 88332-15-4

4-(2-Aminoethyl)-3-methylphenol

Cat. No.: B13896992
CAS No.: 88332-15-4
M. Wt: 151.21 g/mol
InChI Key: OHXMNNQSBTXLGP-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-3-methylphenol is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with a 2-aminoethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-3-methylphenol can be achieved through several methods. One common approach involves the alkylation of 3-methylphenol with 2-chloroethylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-methylphenol and 2-chloroethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 3-methylphenol is dissolved in a suitable solvent, and the base is added. The 2-chloroethylamine is then added dropwise, and the mixture is stirred at an elevated temperature until the reaction is complete.

    Purification: The product is isolated by extraction and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid, halogens, and sulfuric acid are employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Corresponding amines.

    Substitution: Nitro, halo, and sulfonated derivatives of this compound.

Scientific Research Applications

4-(2-Aminoethyl)-3-methylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-3-methylphenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aminoethyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)phenol: Lacks the methyl group at the 3-position.

    3-Methylphenol: Lacks the aminoethyl group.

    2-Aminoethylphenol: The aminoethyl group is at the 2-position instead of the 4-position.

Uniqueness

4-(2-Aminoethyl)-3-methylphenol is unique due to the presence of both the aminoethyl and methyl groups on the phenol ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

88332-15-4

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-(2-aminoethyl)-3-methylphenol

InChI

InChI=1S/C9H13NO/c1-7-6-9(11)3-2-8(7)4-5-10/h2-3,6,11H,4-5,10H2,1H3

InChI Key

OHXMNNQSBTXLGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)CCN

Origin of Product

United States

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